
7-Methoxybenzofuran-4-ol
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Description
7-Methoxybenzofuran-4-ol is a useful research compound. Its molecular formula is C9H8O3 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Scientific Research Applications
Biological Activities
7-Methoxybenzofuran-4-ol exhibits several notable biological activities:
- Antimicrobial Properties : The compound has shown effectiveness against various pathogens, indicating its potential as an antimicrobial agent. Its structural features contribute to its ability to disrupt microbial cell functions.
- Antiviral Activity : Preliminary studies suggest that this compound may inhibit viral replication, which could be beneficial in developing treatments for viral infections.
- Anticancer Effects : Research indicates that this compound possesses significant cytotoxic effects on various cancer cell lines. For instance, it has been found to induce cell cycle arrest and apoptosis in cancer cells such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics like doxorubicin.
Mechanistic Insights
The mechanism of action for this compound involves interactions with specific molecular targets within cells. Studies have demonstrated that the compound can bind effectively to targets such as epidermal growth factor receptor (EGFR), leading to inhibition of cancer cell proliferation. In vitro studies have shown that treatment with this compound alters cell cycle distribution, particularly increasing populations in the S phase for MCF-7 cells .
Anticancer Activity
A detailed study evaluated the anticancer properties of this compound against multiple cancer cell lines. The findings revealed a dose-dependent cytotoxicity profile, with significant reductions in cell viability observed at higher concentrations. For example:
Cell Line | IC50 Value (µM) | Mechanism |
---|---|---|
MCF-7 | 5.2 | Induces apoptosis and cell cycle arrest |
A549 | 8.1 | Alters cell cycle distribution |
SKOV3 | 6.3 | Targets EGFR signaling |
These results highlight the compound's potential as a lead candidate for further development in anticancer therapies .
Antimicrobial Studies
In another study focusing on the antimicrobial properties of benzofuran derivatives, this compound was tested against various bacterial strains. The compound demonstrated substantial inhibitory effects, suggesting its application in developing new antimicrobial agents:
Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
These findings support the potential use of this compound in treating bacterial infections .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 7-Methoxybenzofuran-4-ol under mild reaction conditions?
- Methodological Answer : The compound can be synthesized via allylation reactions using tetrahydrofuran (THF) as a solvent and tetrabutylammonium fluoride (TBAF) as a catalyst. For example, 7-allyl derivatives of methoxybenzofuran were synthesized at 50°C for 24 hours with yields exceeding 90% . Alternative routes involve oxidative coupling of 4-methoxyphenol with styrene derivatives using hexafluoropropan-2-ol as a solvent and dichlorodicyanobenzoquinone (DDQ) as an oxidant at room temperature .
Q. How can spectroscopic techniques (e.g., NMR, IR, HRMS) be employed to confirm the structure of this compound derivatives?
- Methodological Answer :
- 1H NMR : Identify methoxy (-OCH₃) protons as singlets near δ 3.8–4.0 ppm and aromatic protons in the benzofuran core (δ 6.5–7.5 ppm).
- 13C NMR : Confirm carbonyl groups (e.g., lactones) at δ 165–180 ppm and methoxy carbons at δ 55–60 ppm.
- HRMS : Validate molecular ion peaks with mass accuracy <5 ppm .
Q. What factors influence the stability of this compound in aqueous and organic solvents?
- Methodological Answer : Stability is pH-dependent; acidic conditions may hydrolyze the methoxy group. Store the compound at 2–8°C in anhydrous solvents like THF or DMSO to prevent degradation. Avoid prolonged exposure to light due to potential photoisomerization .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT calculations) predict the reactivity of this compound in cyclization reactions?
- Methodological Answer : Density Functional Theory (DFT) can model transition states and electron density maps to identify favorable reaction pathways. For example, spirobenzofuran derivatives (e.g., spiro[benzo[b]thiophene-6,2′-benzofuran]) were designed using computational insights into ring strain and orbital overlap . Software like Gaussian or ORCA can optimize geometries at the B3LYP/6-31G* level.
Q. What strategies resolve contradictions in reported yields for benzofuran derivatives synthesized via allylation?
- Methodological Answer : Discrepancies may arise from catalyst loading or solvent purity. For instance, TBAF-catalyzed reactions require strict anhydrous conditions. Reproduce high-yield protocols (93–96%) by pre-drying THF over molecular sieves and maintaining precise temperature control (50±1°C) . Validate results using kinetic studies (e.g., in situ FTIR monitoring).
Q. Which in vitro assays are most suitable for evaluating the bioactivity of this compound derivatives?
- Methodological Answer :
- Antioxidant Activity : DPPH radical scavenging assays.
- Anticancer Potential : MTT assays against cell lines (e.g., HeLa, MCF-7).
- Enzyme Inhibition : Fluorescence-based assays for kinases or cyclooxygenases .
- Example : 2-(4-Hydroxy-3-methoxyphenyl)-7-methoxy-5-benzofuranpropanol showed activity in ceramide-related pathways, suggesting lipid metabolism as a target .
Q. Data Analysis and Optimization
Q. How can reaction conditions be optimized to minimize byproducts in benzofuran synthesis?
- Methodological Answer : Use Design of Experiments (DoE) to test variables:
Variable | Range Tested | Optimal Value |
---|---|---|
Temperature | 40–60°C | 50°C |
Catalyst (TBAF) | 0.5–2.0 equiv | 1.2 equiv |
Reaction Time | 12–36 hours | 24 hours |
- High-performance liquid chromatography (HPLC) monitors purity (>98%) .
Q. What analytical methods distinguish regioisomers in methoxybenzofuran derivatives?
- Methodological Answer :
- NOESY NMR : Correlates spatial proximity of methoxy and aromatic protons.
- X-ray Crystallography : Resolves regiochemistry in crystalline derivatives (e.g., 7-(4-methoxyphenyl)-4,7-dioxoheptanoic acid) .
Q. Ethical and Safety Considerations
Q. What safety protocols are critical when handling this compound in the laboratory?
- Methodological Answer :
- Use fume hoods to avoid inhalation of volatile intermediates.
- Wear nitrile gloves and goggles; the compound may cause skin/eye irritation (similar to 4-methoxybenzyl alcohol hazards) .
- Store at -20°C in amber vials to prevent photodegradation .
Properties
Molecular Formula |
C9H8O3 |
---|---|
Molecular Weight |
164.16 g/mol |
IUPAC Name |
7-methoxy-1-benzofuran-4-ol |
InChI |
InChI=1S/C9H8O3/c1-11-8-3-2-7(10)6-4-5-12-9(6)8/h2-5,10H,1H3 |
InChI Key |
YNHNFTDTVHRVJL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)O)C=CO2 |
Origin of Product |
United States |
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